4'-Ethynyl-3-(methoxymethyl)-1,1'-biphenyl
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Overview
Description
4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a methoxymethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Functional Group Introduction: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Methoxymethyl Group Addition: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of 4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of various substituents on the biphenyl ring.
Scientific Research Applications
4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential use as a building block for drug synthesis due to its unique structural features.
Chemical Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methoxymethyl group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-3-methoxybenzonitrile: Similar structure but with a nitrile group instead of a methoxymethyl group.
4-Ethynyl-3-methylbenzoic acid: Contains a carboxylic acid group instead of a methoxymethyl group.
Uniqueness
4’-Ethynyl-3-(methoxymethyl)-1,1’-biphenyl is unique due to the combination of the ethynyl and methoxymethyl groups on a biphenyl scaffold. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
1-ethynyl-4-[3-(methoxymethyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-13-7-9-15(10-8-13)16-6-4-5-14(11-16)12-17-2/h1,4-11H,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZWBWSAFGRHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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